(2-Methylquinolin-4-yl)-morpholin-4-ylmethanone
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Overview
Description
(2-Methylquinolin-4-yl)-morpholin-4-ylmethanone is a heterocyclic compound that features a quinoline ring substituted with a methyl group at the 2-position and a morpholine ring attached via a methanone linkage at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylquinolin-4-yl)-morpholin-4-ylmethanone typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution at the 2-Position:
Attachment of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction. This involves reacting the 4-chloroquinoline intermediate with morpholine in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methylquinolin-4-yl)-morpholin-4-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
(2-Methylquinolin-4-yl)-morpholin-4-ylmethanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of (2-Methylquinolin-4-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the morpholine ring, used as a starting material in the synthesis of various derivatives.
2-Methylquinoline: Lacks the morpholine substitution, used in the synthesis of dyes and pharmaceuticals.
4-Morpholinylquinoline: Similar structure but without the methyl group at the 2-position, used in medicinal chemistry.
Uniqueness
(2-Methylquinolin-4-yl)-morpholin-4-ylmethanone is unique due to the presence of both the methyl group and the morpholine ring, which confer distinct electronic and steric properties, enhancing its potential as a versatile compound in various applications.
Properties
IUPAC Name |
(2-methylquinolin-4-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-10-13(12-4-2-3-5-14(12)16-11)15(18)17-6-8-19-9-7-17/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQIFRDDHSOGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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